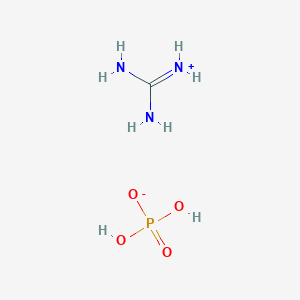![molecular formula C8H14N2O B1141410 Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) CAS No. 105786-37-6](/img/new.no-structure.jpg)
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the carboxamide and amino groups. This can include
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: To reduce double bonds and introduce hydrogen atoms.
High-Pressure Reactions: To ensure complete conversion and high yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its structural rigidity and functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) exerts its effects involves its interaction with molecular targets through its functional groups. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity to targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A simpler bicyclic compound without functional groups.
Norbornene: Similar bicyclic structure but with a double bond.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) is unique due to its specific functional groups and stereochemistry (endo,endo configuration), which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
105786-37-6 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1 |
Clé InChI |
VDCVNVOMIJJJJO-UCROKIRRSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)C(=O)N |
SMILES canonique |
C1CC2CC1C(C2N)C(=O)N |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


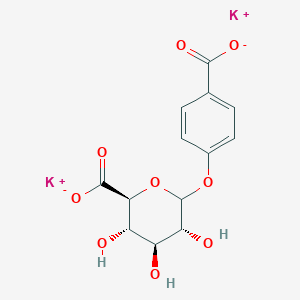
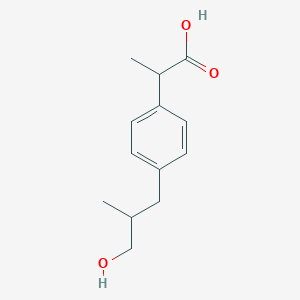
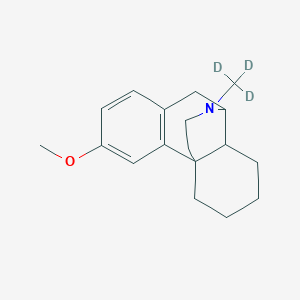
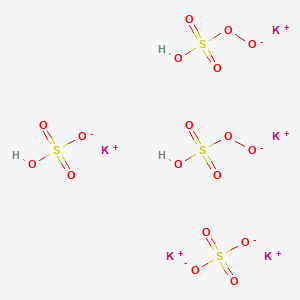
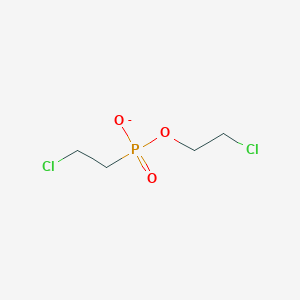
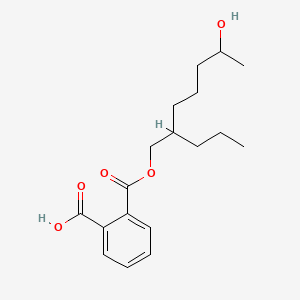


![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
